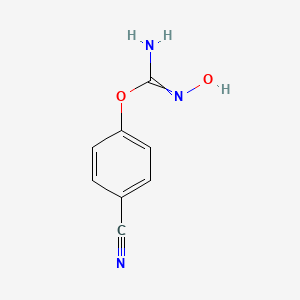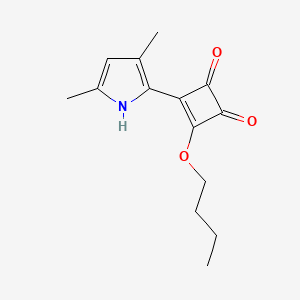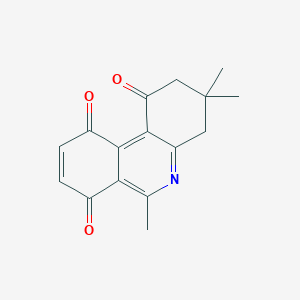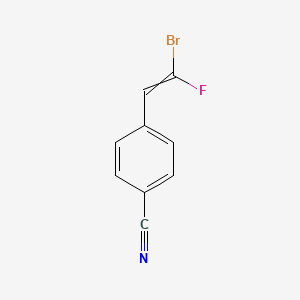
4-(2-Bromo-2-fluoroethenyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-2-fluoroethenyl)benzonitrile is an organic compound with the molecular formula C9H5BrFN. It is a derivative of benzonitrile, featuring both bromine and fluorine atoms attached to the ethenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-fluoroethenyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluoroaniline, followed by a series of reactions to introduce the nitrile group and the ethenyl moiety. The reaction conditions often involve the use of N-bromosuccinimide (NBS) in dichloromethane at low temperatures, followed by further reactions with sulfuric acid, sodium nitrite, and copper(II) sulfate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(2-Bromo-2-fluoroethenyl)benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Cyclization Reactions: The nitrile group can react with other functional groups to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, strong acids like sulfuric acid for nitration, and bases for deprotonation steps. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of substituted benzonitriles, while cyclization reactions can produce complex heterocyclic structures.
科学的研究の応用
4-(2-Bromo-2-fluoroethenyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, including those with anticancer and antimicrobial properties.
Chemical Biology: The compound is used in studies involving molecular interactions and the development of chemical probes for biological systems.
作用機序
The mechanism of action of 4-(2-Bromo-2-fluoroethenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary widely based on the specific context of its use .
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the ethenyl group, making it less versatile in certain synthetic applications.
2-Bromo-4-fluorobenzonitrile: Another structural isomer with different reactivity and applications.
2-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of the ethenyl group, leading to different chemical properties and uses.
Uniqueness
4-(2-Bromo-2-fluoroethenyl)benzonitrile is unique due to the presence of both bromine and fluorine atoms on the ethenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and materials science, offering versatility that similar compounds may lack.
特性
CAS番号 |
897393-09-8 |
|---|---|
分子式 |
C9H5BrFN |
分子量 |
226.04 g/mol |
IUPAC名 |
4-(2-bromo-2-fluoroethenyl)benzonitrile |
InChI |
InChI=1S/C9H5BrFN/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |
InChIキー |
WKUYMHIYECIUPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C(F)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


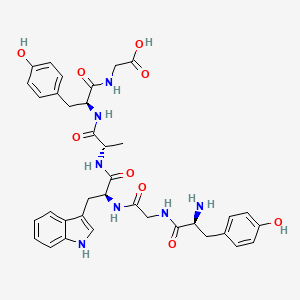


![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)
![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
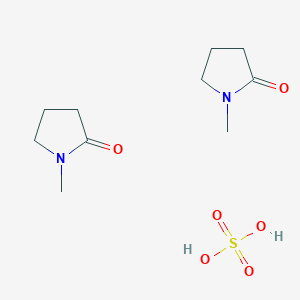
![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)
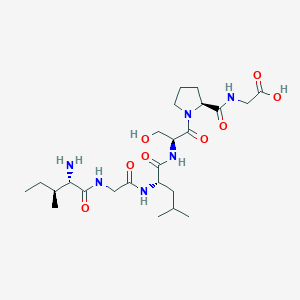
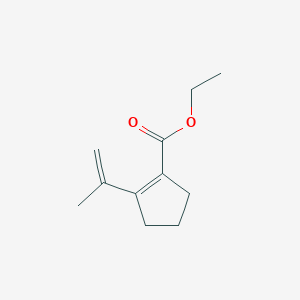
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
